N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide
Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . One common method involves the use of a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield corresponding amines, while oxidation can lead to the formation of carboxylic acids or other oxidized derivatives .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide can be compared with other benzoxazole derivatives, such as:
4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Known for its antimicrobial activity.
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Studied for its anticancer properties.
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c1-13-15(22-24-17-7-3-4-9-19(17)30-22)6-5-8-16(13)23-21(26)14-10-11-20(29-2)18(12-14)25(27)28/h3-12H,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNIADKITULBJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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